Isophosphamide

Pharmacokinetics Drug Metabolism Oxazaphosphorines

Racemic oxazaphosphorine mixtures confound stereoselective metabolism and toxicity data in preclinical research. S(-)-Isophosphamide (CAS 66849-33-0) resolves this with defined (S)-configuration at the chiral phosphorus center, validated by X-ray crystallography, enabling unambiguous structure-activity correlation. • 2× longer terminal half-life (15.2 h) vs. cyclophosphamide - supports sustained-exposure and metronomic dosing models • Higher LD50 (540 vs. 360 mg/kg) - wider safety margin for comparative toxicology and uroprotective agent screening • Defined absolute configuration - rigorous probe for stereoselective CYP450-mediated prodrug bioactivation kinetics

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 261.08 g/mol
CAS No. 66849-33-0
Cat. No. B7887094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophosphamide
CAS66849-33-0
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)NCCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1
InChIKeyHOMGKSMUEGBAAB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isophosphamide Overview


Isophosphamide (CAS 66849-33-0) is a chiral oxazaphosphorine alkylating agent belonging to the nitrogen mustard class. It is a constitutional isomer of the widely used anticancer drug cyclophosphamide, featuring a transposed chloroethyl group from the exocyclic to the endocyclic nitrogen [1]. This structural distinction, along with the presence of a chiral phosphorus center, confers a unique stereochemical and metabolic profile [2]. While often used synonymously with Ifosfamide (CAS 3778-73-2) in the literature, the specified CAS 66849-33-0 likely refers to a specific enantiomeric form (e.g., S(-)-Isophosphamide) with defined absolute configuration [3]. As a prodrug, it requires metabolic activation, primarily by cytochrome P450 enzymes, to form its cytotoxic active metabolite, isophosphoramide mustard (IPM) [4].

Isophosphamide Substitution Limitations


Generic substitution among oxazaphosphorine analogs (e.g., cyclophosphamide, ifosfamide) is not feasible due to distinct pharmacokinetic and toxicological profiles. Isophosphamide exhibits a different fraction metabolized (49% vs. 88% for cyclophosphamide) and a substantially longer terminal half-life (15.2 h vs. 7.6 h) [1]. Its lower affinity for activating enzymes correlates with a higher toxic dose (LD50 of 540 mg/kg vs. 360 mg/kg for cyclophosphamide) [2][3]. Furthermore, stereochemical differences between enantiomers of isophosphamide can influence metabolism and therapeutic outcomes [4]. These quantifiable variations in absorption, distribution, metabolism, and excretion (ADME) and toxicity necessitate compound-specific selection in research and development, precluding simple interchangeability.

Isophosphamide Comparative Evidence


Human Pharmacokinetics vs. Cyclophosphamide

In human pharmacokinetic studies, isophosphamide (IP) demonstrates a terminal half-life of 15.2 hours, which is twice that reported for cyclophosphamide (CP) [1]. The fraction of drug metabolized is 49% for IP compared to 88% for CP, indicating significantly slower metabolic activation [1]. Renal clearance of IP (21.3 ml/min) is double that of CP (10.7 ml/min) [1].

Pharmacokinetics Drug Metabolism Oxazaphosphorines

Acute Toxicity vs. Cyclophosphamide

The acute toxicity of isophosphamide (IP) is lower than that of cyclophosphamide (CP). The LD50 for IP in mice was determined to be 540 mg/kg, while the LD50 for CP was 360 mg/kg [1]. This difference is attributed to the lower affinity of IP for activating enzymes [2].

Toxicology Acute Toxicity In Vivo

Carcinogenic Potency vs. Cyclophosphamide

Isophosphamide exhibits a lower carcinogenic potency in rats compared to cyclophosphamide, as measured by the TD50 value. The TD50 for isophosphamide in rats is 0.739 mg/kg/day, while for cyclophosphamide it is 2.2 mg/kg/day [1][2]. This indicates that isophosphamide requires a lower daily dose to induce tumors in 50% of animals, suggesting a different carcinogenic risk profile.

Carcinogenicity Toxicology Risk Assessment

Isophosphamide Stereochemistry

Isophosphamide contains a chiral phosphorus center, and its enantiomers exhibit distinct stereochemical properties. The levorotatory form of isophosphamide has been definitively assigned the S configuration by X-ray crystallography [1]. While quantitative activity differences between enantiomers are not detailed in the available evidence, the existence of distinct enantiomers with known absolute configuration implies potential for stereoselective metabolism and differential biological activity, a key differentiator from achiral analogs.

Stereochemistry Chiral Resolution Structure-Activity Relationship

Metabolic Activation vs. Cyclophosphamide

Isophosphamide exhibits a lower affinity for rat liver microsomal activating enzymes compared to cyclophosphamide [1]. This lower affinity is correlated with the higher toxic dose (LD50) observed for isophosphamide in initial clinical trials [1]. While quantitative Km values are not provided in the abstract, the qualitative difference in enzyme affinity is a key mechanistic distinction.

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Isophosphamide Applications


Extended Half-Life ADME Studies

Isophosphamide's extended terminal half-life (15.2 hours) compared to cyclophosphamide (~7.6 hours) makes it a valuable tool for investigating sustained drug exposure and its impact on antitumor efficacy and toxicity in preclinical models [1]. This property is particularly relevant for studies exploring continuous low-dose or metronomic chemotherapy regimens.

Differentiated Toxicology Assessment

The higher LD50 of isophosphamide (540 mg/kg) relative to cyclophosphamide (360 mg/kg) provides a distinct safety profile for comparative toxicology studies [1]. Researchers can utilize isophosphamide to elucidate mechanisms of oxazaphosphorine-induced organ toxicity (e.g., urotoxicity, neurotoxicity) and to screen for protective agents.

Chiral Pharmacology & Stereoselective Metabolism

The defined absolute configuration of S(-)-Isophosphamide enables rigorous investigations into the stereoselective metabolism and pharmacokinetics of chiral oxazaphosphorines [1]. This compound serves as a critical reference standard for developing enantiomerically pure formulations and for studying the role of stereochemistry in prodrug activation and drug interactions.

Prodrug Activation & CYP Kinetics

The lower affinity of isophosphamide for activating cytochrome P450 enzymes, compared to cyclophosphamide, makes it a valuable probe for studying the kinetics of prodrug bioactivation [1]. This application supports research into overcoming metabolic resistance mechanisms and optimizing prodrug design.

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